2,4-Dimethoxypyridine-3-carbaldehyde

Vue d'ensemble

Description

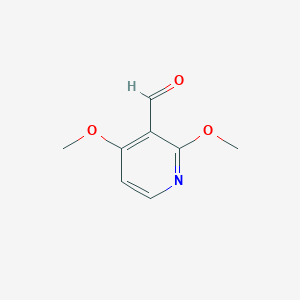

2,4-Dimethoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and an aldehyde group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde typically involves the methoxylation of pyridine derivatives followed by formylation. One common method includes the reaction of 2,4-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: 2,4-Dimethoxypyridine-3-carboxylic acid

Reduction: 2,4-Dimethoxypyridine-3-methanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

2,4-Dimethoxypyridine-3-carbaldehyde serves as an important intermediate in organic synthesis. It can undergo various reactions including:

- Oxidation: Converting the aldehyde to a carboxylic acid.

- Reduction: Transforming the aldehyde into a primary alcohol.

- Substitution Reactions: The methoxy groups can be replaced by other nucleophiles.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 2,4-Dimethoxypyridine-3-carboxylic acid |

| Reduction | 2,4-Dimethoxypyridine-3-methanol |

| Substitution | Various substituted pyridine derivatives |

Biology and Medicine

Recent studies have highlighted the compound's role as a building block for synthesizing biologically active molecules. Notably, research has indicated that derivatives of dimethoxypyridine may act as autophagy inhibitors. Autophagy is a cellular process critical for degrading and recycling cellular components, which has implications in various diseases, including cancer.

A study published in Nature identified a series of dimethoxypyridine derivatives that exhibited promising results in inhibiting autophagy pathways. These compounds demonstrated potential therapeutic effects against diseases where autophagy plays a critical role .

Pharmaceutical Development

The compound's derivatives are being explored for their potential as new pharmaceuticals. For instance, modifications of the dimethoxypyridine structure have been investigated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. Bedaquiline, a drug with a similar framework, has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and is currently under further development to enhance its pharmacological profile while minimizing side effects .

Case Study 1: Autophagy Inhibition

A phenotypic high-content screen led to the discovery of 2,4-dimethoxypyridines as novel autophagy inhibitors. The study demonstrated that these compounds could selectively inhibit autophagic flux in various cell lines, suggesting their potential use in treating diseases characterized by dysregulated autophagy .

Case Study 2: Antitubercular Activity

Research focused on synthesizing analogues of bedaquiline revealed that certain dimethoxypyridine derivatives maintained potent anti-tubercular activity while exhibiting lower lipophilicity and reduced hERG channel blockade risk. This finding is crucial for developing safer therapeutic options for tuberculosis treatment .

Mécanisme D'action

The mechanism of action of 2,4-Dimethoxypyridine-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can modulate various molecular targets and pathways, making it a versatile compound in chemical biology .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups and an aldehyde group.

Uniqueness

2,4-Dimethoxypyridine-3-carbaldehyde is unique due to the combination of methoxy and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

2,4-Dimethoxypyridine-3-carbaldehyde (DMPC) is an organic compound characterized by its unique structure, featuring two methoxy groups and an aldehyde group attached to a pyridine ring. Its molecular formula is C₈H₉NO₃, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of DMPC, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related research.

- Molecular Weight : 167.16 g/mol

- CAS Number : 139549-08-9

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 139549-08-9 |

The biological activity of DMPC is largely attributed to its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are intermediates in various biochemical pathways. Additionally, the methoxy groups influence the electronic properties of the pyridine ring, enhancing its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Biological Activities

Research has indicated several biological activities associated with DMPC:

- Antiviral Activity : DMPC derivatives have been explored for their potential as antiviral agents. For instance, studies have shown that modifications to the pyridine structure can enhance antiviral potency against viruses such as HIV .

- Anticoagulant Potential : Recent investigations have focused on DMPC as a reversible inhibitor of factor XIa (FXIa), a key player in the coagulation cascade. This property suggests potential applications in developing anticoagulant therapies .

- Antitumor Activity : Some derivatives of DMPC have demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antiviral | Modifications enhance activity against HIV |

| Anticoagulant | FXIa inhibition suggests therapeutic potential |

| Antitumor | Cytotoxic effects observed in cancer cells |

Case Studies

- Antiviral Studies : A series of pyridine derivatives including DMPC were tested for their effectiveness against HIV-1. The results indicated that specific structural modifications significantly increased their efficacy, with some compounds exhibiting EC₅₀ values as low as 0.35 μM .

- Anticoagulant Research : In a study aimed at identifying small molecule FXIa inhibitors, DMPC was highlighted for its favorable physicochemical properties and effective inhibition profile (IC₅₀ = 2 nM), suggesting its viability as a candidate for chronic anticoagulant therapy .

Synthesis and Derivatives

DMPC can be synthesized through various methods, including the methoxylation of pyridine derivatives followed by formylation using reagents like Vilsmeier-Haack. Its derivatives are crucial in enhancing biological activities and exploring new therapeutic avenues.

Table 3: Synthetic Routes for DMPC

| Synthesis Method | Description |

|---|---|

| Methoxylation | Introduction of methoxy groups to pyridine |

| Formylation | Conversion to aldehyde using Vilsmeier-Haack |

Propriétés

IUPAC Name |

2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFXQZQXQXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597818 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-08-9 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.